molecular formula C10H6Cl2N2 B1354678 3-Chloro-6-(3-chlorophenyl)pyridazine CAS No. 66548-94-5

3-Chloro-6-(3-chlorophenyl)pyridazine

Cat. No. B1354678
CAS RN: 66548-94-5
M. Wt: 225.07 g/mol
InChI Key: QRFJVCQGPISREA-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-chlorophenyl)pyridazine is a heteroaromatic compound . It is a part of the pyridazine family, which is a class of compounds particularly useful in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the cyclization of ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate with nucleophilic reagents such as hydrazine hydrate or N-monosubstituted hydrazines . Another method involves a Diaza–Wittig reaction as a key step, starting from 1,3-diketones .


Molecular Structure Analysis

The molecular formula of this compound is C10H6Cl2N2 . The molecular weight is 225.074 Da and the monoisotopic mass is 223.990799 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various reagents. For instance, 3,6-Dichloropyridazine and 1-alkyl-3,6-dichloropyridazinium cations react with pyrrolylmagnesium bromide to produce 3-chloro-6-(2-pyrrolyl)pyridazine .

Scientific Research Applications

Synthesis and Structural Characterization

  • Pyridazine derivatives, including compounds related to 3-Chloro-6-(3-chlorophenyl)pyridazine, have been synthesized and characterized using various spectroscopic techniques. These compounds have shown considerable biological properties such as anti-tumor and anti-inflammatory activity. Techniques like NMR, IR, mass spectral studies, and X-ray diffraction have been employed for structural confirmation. Such studies also involve Density Functional Theory (DFT) calculations to compare theoretical and experimental results, aiding in understanding the molecular behavior of these compounds (Sallam et al., 2021).

Corrosion Inhibition

  • Some 3-chloropyridazine derivatives have been tested for their potential to protect mild steel surfaces and inhibit corrosion in acidic environments. The findings show that these derivatives are effective in inhibiting both oxidative and reductive reactions involved in the corrosion process, thus forming protective films on the steel surface. These insights are further supported by theoretical studies like DFT and Monte Carlo simulations (Olasunkanmi et al., 2018).

Photophysical Properties

  • Research has focused on the electronic and photophysical properties of complexes involving pyrazolyl–pyridazine ligands, including derivatives of this compound. These studies are crucial in understanding how such ligands modulate the properties of metal complexes, which can be significant in areas like catalysis and material science (Saldías et al., 2019).

Antimicrobial and Antifungal Activities

  • Pyridazine derivatives have been explored for their potential in antimicrobial and antifungal applications. This includes studies on the synthesis, structure, and activity evaluation of novel pyridazine compounds against various pathogens. These compounds have shown promise in agriculture as insecticidal, herbicidal, and plant growth regulators (Patel & Maru, 2017).

properties

IUPAC Name

3-chloro-6-(3-chlorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(6-8)9-4-5-10(12)14-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFJVCQGPISREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508200
Record name 3-Chloro-6-(3-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66548-94-5
Record name 3-Chloro-6-(3-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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